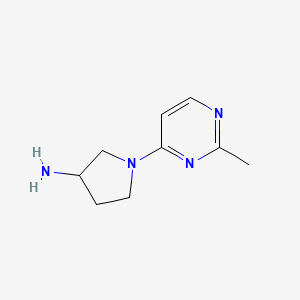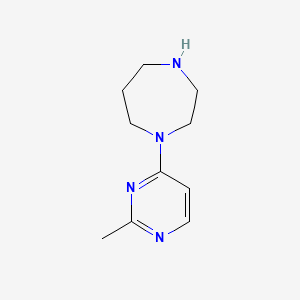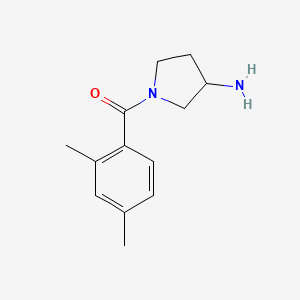
1-(2,4-二甲基苯甲酰基)吡咯烷-3-胺
描述
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,4-dimethylbenzoyl group
科学研究应用
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine typically involves the reaction of 2,4-dimethylbenzoyl chloride with pyrrolidin-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, efficient mixing, and temperature control systems to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
作用机制
The mechanism of action of 1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The benzoyl group may also play a role in binding interactions, contributing to the compound’s overall effect.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler structure without the benzoyl group, used widely in medicinal chemistry.
N-Benzoylpyrrolidine: Similar structure but without the dimethyl substitutions on the benzoyl ring.
2,4-Dimethylbenzoyl chloride: A precursor in the synthesis of 1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine.
Uniqueness
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine is unique due to the presence of both the pyrrolidine ring and the 2,4-dimethylbenzoyl group. This combination imparts specific chemical properties and potential biological activities that are not present in simpler or less substituted analogs.
属性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-3-4-12(10(2)7-9)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCZHWIPVSTXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)

![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)

![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)

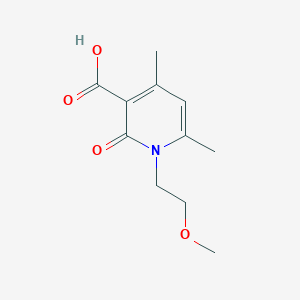
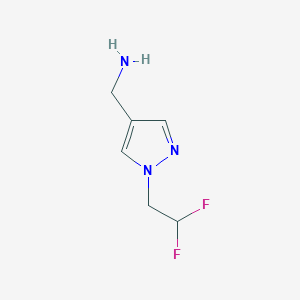
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
